O-Desmethyl Gefitinib

Vue d'ensemble

Description

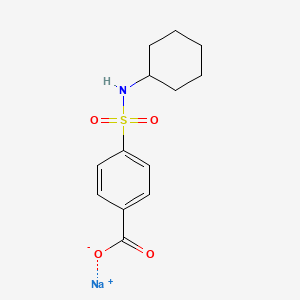

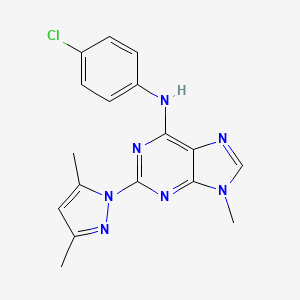

O-Desmethyl Gefitinib is a major active metabolite of Gefitinib . It is a potent EGFR (erbB1/HER1) inhibitor with an IC50 of 36 nM . Gefitinib is metabolized by CYP2D6 to O-Desmethyl Gefitinib .

Synthesis Analysis

Gefitinib is metabolized by the cytochrome P450 isoform CYP2D6 to form O-Desmethyl Gefitinib . The O-demethylation modification on gefitinib is considered to be catalyzed by CYP2D6 .Molecular Structure Analysis

The molecular formula of O-Desmethyl Gefitinib is C21H22ClFN4O3 . Its molecular weight is 432.9 g/mol .Chemical Reactions Analysis

Gefitinib is metabolized by CYP2D6 to form O-Desmethyl Gefitinib . The O-demethylation modification on gefitinib is considered to be catalyzed by CYP2D6 .Physical And Chemical Properties Analysis

O-Desmethyl Gefitinib is the major metabolite of Gefitinib in human plasma . It is an active metabolite that inhibits EGFR similarly to Gefitinib .Applications De Recherche Scientifique

Anticancer Drug Research

O-Desmethyl Gefitinib is a key metabolite of the anticancer drug gefitinib . It belongs to the quinazoline family and is present in human plasma . Its formation is facilitated by the cytochrome P450 isoform CYP2D6 .

2. Inhibitor of Tyrosine Residue Phosphorylation in EGFR This compound exhibits significant activity as an inhibitor of tyrosine residue phosphorylation in EGFR, with an IC50 of 36 nM in subcellular assays . While its effectiveness is comparable to that of gefitinib, O-Desmethyl Gefitinib shows slightly reduced activity in whole-cell assays, with an IC50 of 760, in contrast to gefitinib’s 49 nM .

Tumor Management

Studies conducted in LoVo tumor mouse xenograft models have revealed that the tumor concentration of O-Desmethyl Gefitinib is notably lower than that of gefitinib, without causing a substantial reduction in tumor growth .

Pharmacokinetics in Elderly Patients

The pharmacokinetics of gefitinib and its major metabolite O-Desmethyl Gefitinib have been examined in elderly patients with EGFR-mutated advanced non-small cell lung cancer (NSCLC) . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .

Drug Development and Cancer Treatment

O-Desmethyl Gefitinib holds promise for biochemical and biomedical research, providing potential insights into drug development and cancer treatment .

Metabolomics and Drug Discovery Research

O-Desmethyl Gefitinib finds application in metabolomics and drug discovery research .

Safety And Hazards

Orientations Futures

The phenomenon of ‘oncogene addiction’, whereby some cancers become highly dependent on a specific gene for their survival and proliferation, provided a rationale for targeted therapy in lung cancer . Current evidence indicates that Gefitinib monotherapy is an effective and generally well-tolerated first- or subsequent-line treatment option for patients with NSCLC and activating EGFR mutations who have not received an EGFR TKI previously .

Propriétés

IUPAC Name |

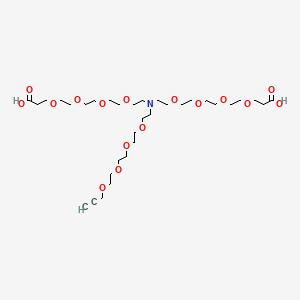

4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMMYZUUCFPEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461102 | |

| Record name | O-Desmethyl Gefitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl Gefitinib | |

CAS RN |

847949-49-9 | |

| Record name | o-Desmethyl gefitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethyl Gefitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYL GEFITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Which cytochrome P450 enzyme is primarily responsible for the formation of O-Desmethyl Gefitinib?

A2: Research points to CYP2D6 as the primary enzyme responsible for metabolizing Gefitinib into O-Desmethyl Gefitinib. [] While other enzymes like CYP3A4 contribute to Gefitinib metabolism overall, CYP2D6 specifically facilitates the O-demethylation reaction leading to M523595 formation. []

Q2: How do genetic variations in CYP2D6 impact the metabolism of Gefitinib and, consequently, the formation of O-Desmethyl Gefitinib?

A3: Studies have shown that variations in the CYP2D6 gene can significantly alter its enzymatic activity. [, ] Some variations lead to decreased clearance of Gefitinib, suggesting a potential build-up of the drug in individuals carrying these variations. [, ] Conversely, other variations might increase clearance, potentially leading to lower exposure to both Gefitinib and its metabolite, O-Desmethyl Gefitinib. [, ]

Q3: Are there analytical methods available to accurately measure the concentrations of both Gefitinib and O-Desmethyl Gefitinib in biological samples?

A4: Yes, researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Gefitinib and O-Desmethyl Gefitinib in human plasma. [, ] This technique enables accurate quantification of both compounds, crucial for understanding their pharmacokinetic profiles and potential clinical implications.

Q4: Beyond its role as a metabolite, has O-Desmethyl Gefitinib demonstrated any significant biological activities or interactions?

A5: While O-Desmethyl Gefitinib is primarily recognized as a metabolite of Gefitinib, research indicates its potential to inhibit SN-38 glucuronidation. [] SN-38, an active metabolite of the anticancer drug Irinotecan, undergoes glucuronidation as a detoxification pathway. Therefore, O-Desmethyl Gefitinib's inhibitory effect on this process might influence SN-38's efficacy and toxicity profile, warranting further investigation.

Q5: How does the pharmacokinetic profile of Gefitinib differ in elderly patients compared to younger populations, and are there any implications for O-Desmethyl Gefitinib levels?

A6: Studies investigating Gefitinib pharmacokinetics in elderly patients with EGFR-mutated advanced non-small cell lung cancer are underway. [] As age-related physiological changes can influence drug absorption, distribution, metabolism, and excretion, understanding these differences is crucial for optimizing Gefitinib dosing and predicting potential variations in O-Desmethyl Gefitinib levels in elderly patients.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

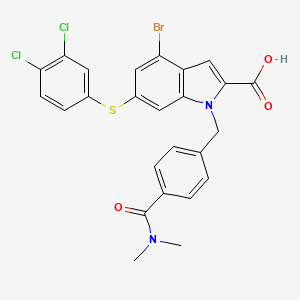

![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)